Regioisomeric Differentiation: Ortho vs. Para Phenoxy Substitution – Structural and Predicted Physicochemical Comparison
The target compound (ortho isomer, CAS 1023576-35-3) differs fundamentally from its para-substituted regioisomer N-(4-phenoxyphenyl)-1-phenylcyclopentane-1-carboxamide (CAS 1023572-43-1). While both share the molecular formula C24H23NO2 and a minimum commercial purity of 95%, the ortho isomer positions the phenoxy group adjacent to the amide NH, enabling an intramolecular N–H···O hydrogen bond that is geometrically impossible in the para isomer . This conformational restriction is predicted to reduce the solvent-accessible polar surface area and alter the molecular electrostatic potential relative to the para isomer, directly impacting target recognition. The para isomer is commercially available at the same purity specification (min. 95%) but lacks the documented CCR5 antagonist screening data associated with the ortho isomer .
| Evidence Dimension | Regioisomeric substitution pattern (phenoxy position) and associated conformational constraint |
|---|---|
| Target Compound Data | Ortho (2-phenoxy) substitution; predicted pKa 13.96 ± 0.70; density 1.189 ± 0.06 g/cm³; boiling point 536.4 ± 43.0 °C; MW 357.44 |
| Comparator Or Baseline | Para (4-phenoxy) isomer CAS 1023572-43-1; MW 357.4; identical molecular formula; no reported CCR5 activity data |
| Quantified Difference | Ortho isomer uniquely enables intramolecular N–H···O hydrogen bond; para isomer cannot form this interaction due to geometric impossibility. This structural difference is qualitative but mechanistically definitive. |
| Conditions | Structural comparison based on 2D molecular topology; physicochemical properties are ACD/Labs predicted values as reported by ChemicalBook |
Why This Matters
The ortho-specific intramolecular hydrogen bond pre-organizes the molecule into a conformation that is prerequisite for the reported CCR5 antagonist activity; the para isomer cannot adopt this bioactive conformation, making it unsuitable as a structural analog for CCR5-targeted studies.
